molecular formula C17H17ClN4O3S B2703804 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-65-9

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2703804
CAS No.: 946319-65-9
M. Wt: 392.86
InChI Key: CHQHJDANYFGQFE-UHFFFAOYSA-N
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Description

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN4O3S and its molecular weight is 392.86. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound inhibits COX-2 more selectively than COX-1, reducing inflammation with fewer gastrointestinal side effects . Additionally, it binds to certain receptors in the central nervous system, potentially modulating neurotransmitter release and offering neuroprotective effects .

Cellular Effects

The effects of this compound on various cell types are profound. In neuronal cells, it enhances cell survival and reduces oxidative stress by upregulating antioxidant enzymes . In immune cells, it modulates cytokine production, thereby influencing the immune response. The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . The compound also interacts with nuclear receptors, influencing gene expression related to inflammation and oxidative stress . Furthermore, it can inhibit certain kinases, thereby modulating signaling pathways that control cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it shows potent anti-inflammatory and neuroprotective effects. Prolonged exposure can lead to a decrease in its efficacy due to metabolic degradation . Stability studies indicate that the compound remains stable under controlled conditions but can degrade under extreme pH or temperature . Long-term studies in vitro and in vivo have shown sustained benefits in reducing inflammation and protecting neuronal cells .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it effectively reduces inflammation and oxidative stress without significant side effects . At higher doses, it can cause toxicity, including liver and kidney damage . Threshold effects are observed, where doses above a certain level do not increase efficacy but rather increase the risk of adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . Key enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its breakdown into active and inactive metabolites . These metabolites are then excreted via the renal and biliary pathways .

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-10-9-13(25-20-10)16(23)21-5-7-22(8-6-21)17-19-14-12(24-2)4-3-11(18)15(14)26-17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQHJDANYFGQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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